3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

説明

特性

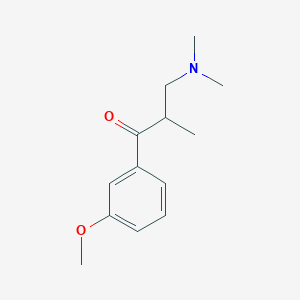

IUPAC Name |

3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10(9-14(2)3)13(15)11-6-5-7-12(8-11)16-4/h5-8,10H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCVGGJYRMYIGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)C(=O)C1=CC(=CC=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598348 |

Source

|

| Record name | 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197145-37-2 |

Source

|

| Record name | 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197145-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds, most notably Tapentadol. This document outlines its chemical properties, synthesis, and potential biological activities, presenting data in a structured format for ease of reference.

Chemical Identity and Properties

This compound is a synthetic organic compound that exists in various forms, including as a racemate and as individual stereoisomers. The specific form is critical to its application, particularly in stereospecific synthesis.

Table 1: CAS Numbers and Forms

| Compound Name | CAS Number | Form |

| (S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | 850222-40-1 | (S)-enantiomer |

| This compound hydrochloride | 37951-53-4 | Hydrochloride salt |

| (R)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | 1217854-15-3 | (R)-enantiomer |

| This compound | 197145-37-2 | Unspecified form |

Table 2: Physicochemical Properties [1][2][3]

| Property | Value |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.3 g/mol |

| Appearance | Colorless to pale yellow oil/liquid[1][4] |

| pKa | 8.87 ± 0.28 (Predicted)[1] |

| Storage Temperature | 2-8°C[1] |

| Solubility | Sparingly soluble in water[1] |

| Topological Polar Surface Area | 29.5 Ų[1][2][3] |

| Rotatable Bond Count | 5[1] |

| Hydrogen Bond Acceptor Count | 3[1] |

| XLogP3-AA | 2.1[1][3] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the Mannich reaction.[5] This is followed by chiral resolution to isolate the desired enantiomer.

Mannich Reaction-Based Synthesis

This procedure outlines a typical synthesis of the racemic mixture.

Reactants:

-

1-(3-methoxyphenyl)propan-1-one

-

Paraformaldehyde

-

Dimethylamine

-

L-proline (as a chiral catalyst)[5]

-

Ethanol (as solvent)[5]

Protocol:

-

Combine 1-(3-methoxyphenyl)propan-1-one (1.6 mol), paraformaldehyde (3.2 mol), and dimethylamine (3.2 mol) in ethanol (850 mL).[5]

-

Add L-proline (1.6 mol) as a chiral catalyst.[5]

-

The reaction proceeds to form the Mannich base, this compound.

Chiral Resolution and Purification of (S)-enantiomer

The racemic mixture is then resolved to isolate the desired (S)-enantiomer, a crucial step for the synthesis of Tapentadol.[6]

Reactants:

-

Racemic this compound

-

(2R,3R)-2,3-dibenzoyloxysuccinic acid (chiral resolving agent)

-

tert-butyl methyl ether (solvent)

-

Diethylamine

Protocol:

-

Suspend (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (2R,3R)-2,3-dibenzoyloxy)succinate (1.67 mmol) in tert-butyl methyl ether (6 L) in a suitable reactor.[4]

-

Add diethylamine (5.25 mol) to the suspension.[4]

-

Stir the reaction mixture at 20-25°C for 90 minutes.[4]

-

Remove the solid precipitate by siphoning.[4]

-

Concentrate the filtrate under reduced pressure at 40°C to yield (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one as a colorless oil (96.5% yield, 98% ee).[4]

Racemization of the (R)-enantiomer

To improve the overall yield of the desired (S)-enantiomer, the undesired (R)-enantiomer can be racemized and recycled.[6]

Protocol:

-

Dissolve or suspend the (R)-enantiomer of this compound in a suitable solvent.[6]

-

Add an acid or base catalyst.[6]

-

Increase the temperature of the reaction mixture to facilitate racemization.[6]

-

Maintain the temperature for a sufficient period to achieve racemization.[6]

-

Cool the reaction mixture and isolate the racemic product.[6]

Biological Activity and Applications

This compound is a key intermediate in the synthesis of the analgesic Tapentadol.[6][7] Structurally similar compounds have shown potential as stimulants and may possess antidepressant properties by influencing dopamine and norepinephrine pathways.[5] Some research also suggests potential antibacterial and anticancer activities.[5] The hydrochloride salt is noted for its potential in treating neurological diseases.[8]

Potential Signaling Pathways

While the primary role of this compound is as a synthetic intermediate, related structures are known to interact with key neurotransmitter systems. The diagram below illustrates a potential mechanism of action for structurally similar cathinones, which may offer insights into the pharmacological context of this compound's derivatives.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C13H19NO2 | CID 19360495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone | C13H19NO2 | CID 25146676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | 850222-40-1 [chemicalbook.com]

- 5. This compound hydrochloride | 37951-53-4 | Benchchem [benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 850222-40-1|(S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one|BLD Pharm [bldpharm.com]

- 8. chembk.com [chembk.com]

Physicochemical Properties of 3-Methoxymethcathinone (3-MeOMC): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-methoxymethcathinone (3-MeOMC), a synthetic cathinone of interest in forensic and pharmacological research. Due to its structural similarity to other controlled substances, a thorough understanding of its chemical and physical characteristics is crucial for its identification, synthesis, and the elucidation of its biological activity. This document details available quantitative data, outlines experimental protocols for its analysis, and presents visual representations of its synthesis and mechanism of action. It is important to note that experimental data for 3-MeOMC is limited, and in some cases, data from its close structural analog, 3-methylmethcathinone (3-MMC), is provided for comparative purposes.

Introduction

3-Methoxymethcathinone (3-MeOMC), with the IUPAC name 1-(3-methoxyphenyl)-2-(methylamino)propan-1-one, is a designer drug belonging to the substituted cathinone family.[1] These substances are synthetic derivatives of cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis). As a positional isomer of the more well-known 4-methoxymethcathinone (methedrone), 3-MeOMC's distinct chemical structure imparts unique physicochemical and pharmacological properties.[2] Like other synthetic cathinones, it primarily functions as a monoamine releasing agent, affecting the levels of serotonin, dopamine, and norepinephrine in the brain.[1] The properties of 3-MeOMC have been less extensively studied compared to its isomers, making a consolidated technical reference essential for the scientific community.[3]

Physicochemical Properties

The known physicochemical properties of 3-methoxymethcathinone are summarized in the tables below. Data is provided for both the free base and the more commonly encountered hydrochloride salt.

Table 1: General and Chemical Properties of 3-Methoxymethcathinone

| Property | Value | Source |

| IUPAC Name | 1-(3-methoxyphenyl)-2-(methylamino)propan-1-one | [1][4] |

| Synonyms | 3-MeOMC, meta-methoxymethcathinone | [1] |

| Chemical Class | Synthetic Cathinone | [3] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][2][4] |

| Molecular Weight | 193.24 g/mol | [4] |

| Appearance | Crystalline solid (hydrochloride salt) | [2] |

| Chirality | Contains a chiral center at the C-2 carbon, existing as R and S enantiomers. | [5] |

Table 2: Quantitative Physicochemical Data for 3-Methoxymethcathinone and Related Compounds

| Property | Value | Compound | Notes | Source |

| Melting Point | 188–206.5 °C | 3-MMC (HCl salt) | Experimental data for 3-MeOMC is not readily available. This range is for the closely related 3-methylmethcathinone hydrochloride. | [6] |

| Boiling Point | 280.5 °C (at 760 mmHg) | 3-MMC | Predicted value for 3-methylmethcathinone. Experimental data for 3-MeOMC is not available. | [5] |

| XLogP3 | 1.8 | 3-MeOMC | Computed octanol/water partition coefficient. | [4] |

| Kovats Retention Index | 1588.8 | 3-MeOMC | Semi-standard non-polar. | [4] |

Table 3: Solubility of 3-Methoxymethcathinone Hydrochloride

| Solvent | Solubility | Source |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [2] |

| Ethanol | 3 mg/mL | [2] |

| Dimethyl Sulfoxide (DMSO) | 3 mg/mL | [2] |

| Dimethylformamide (DMF) | 1.25 mg/mL | [2] |

Experimental Protocols

The characterization and identification of 3-MeOMC rely on a combination of chromatographic and spectroscopic techniques. The differentiation from its positional isomers is a significant analytical challenge due to their similar chemical structures.[3]

Synthesis

A common synthetic route for cathinones, adaptable for 3-MeOMC, involves a multi-step process.[3]

-

Grignard Reaction: The synthesis often starts with the formation of a ketone intermediate, 3-methoxypropiophenone. This can be achieved via a Grignard reaction, where a Grignard reagent formed from 3-bromoanisole reacts with a suitable precursor.[3]

-

α-Bromination: The ketone intermediate undergoes α-bromination to yield a bromoketone.[5]

-

Amination: The bromoketone is then reacted with methylamine, often in an ethanolic solution, to produce the 3-MeOMC free base.[3][5]

-

Salt Formation: Due to the instability of the free base, it is typically converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable organic solvent like diethyl ether. The hydrochloride salt precipitates and can be collected by filtration.[3][7]

Caption: General synthesis pathway for 3-Methoxymethcathinone Hydrochloride.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a fundamental technique for the identification of synthetic cathinones.[3]

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as chloroform or methanol.[3][8]

-

Instrumentation: An Agilent gas chromatograph (or equivalent) with a mass selective detector is commonly used.[8]

-

Column: A non-polar capillary column, such as a DB-1 MS (30m x 0.25mm x 0.25µm), is typically employed.[8]

-

Carrier Gas: Helium is used as the carrier gas.[8]

-

Injection: The sample is injected in splitless mode.[8]

-

Oven Program: A temperature gradient is used to separate the components of the sample. For example, starting at 70°C, holding for 2 minutes, then ramping up to 270°C.

-

Mass Spectrometry: Electron ionization (EI) is used to fragment the molecule. The mass spectrum of 3-MeOMC is characterized by a prominent base peak at a mass-to-charge ratio (m/z) of 58. Another significant fragment is often observed at m/z 135, corresponding to the methoxybenzoyl cation. The molecular ion peak for the free base is expected at m/z 193.[3] It is crucial to note that positional isomers can have very similar fragmentation patterns, necessitating chromatographic separation for unambiguous identification.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 3-MeOMC.

-

Sample Preparation: The analyte is dissolved in a deuterated solvent, such as deuterated water (D₂O) or chloroform (CDCl₃).[8][9]

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.[7][8]

-

Analysis: Both ¹H and ¹³C NMR spectra are acquired. Two-dimensional correlation experiments (e.g., COSY, HMQC, HMBC) can be used for complete structural assignment. NMR is particularly useful for differentiating between positional isomers, as the substitution pattern on the aromatic ring will result in distinct chemical shifts and coupling patterns.[7]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule and can be used to differentiate between isomers.[10]

-

Sample Preparation: For pure powders, the KBr disc method or Attenuated Total Reflectance (ATR) can be used.[7] For impure samples, coupling with gas chromatography (GC-IR) allows for the acquisition of a clean spectrum of the separated compound.[11]

-

Analysis: The infrared spectrum will show characteristic absorption bands for the carbonyl group (C=O), the C-N bond, and the aromatic ring. The substitution pattern on the aromatic ring results in distinct IR absorption patterns, which can aid in distinguishing 3-MeOMC from its 2- and 4-isomers.[12]

Caption: Analytical workflow for the identification of 3-MeOMC in a seized sample.

Pharmacological Profile: Mechanism of Action

3-MeOMC exerts its psychoactive effects by interacting with monoamine transporters in the brain.[3] In vitro studies have shown that it acts as a releasing agent for serotonin, dopamine, and norepinephrine.[1]

There is some evidence to suggest that 3-MeOMC may have a degree of selectivity for the release of serotonin and dopamine over norepinephrine, potentially classifying it as a partially selective serotonin-dopamine releasing agent (SDRA).[1] One study reported EC₅₀ values of 306 nM for serotonin release and 129 nM for dopamine release, while only inducing 68% of norepinephrine release at a concentration of 10 µM.[1] However, conflicting data exists, with another publication reporting an EC₅₀ of 111 nM for norepinephrine release, suggesting it acts as a non-selective serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1]

Caption: Mechanism of action of 3-MeOMC at monoamine transporters.

Conclusion

3-Methoxymethcathinone is a synthetic cathinone with a growing presence in forensic casework. This guide has compiled the available physicochemical data, highlighting areas where information is still lacking and often extrapolated from its close analog, 3-MMC. The detailed experimental protocols for synthesis and analysis provide a framework for researchers working with this compound. The unambiguous identification of 3-MeOMC, particularly its differentiation from positional isomers, requires a multi-technique approach, with GC-MS, NMR, and FTIR all playing crucial roles. Further research is needed to fully characterize the physicochemical properties and pharmacological profile of 3-MeOMC to better understand its potential effects and risks.

References

- 1. 3-Methoxymethcathinone - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. 3-Methoxymethcathinone (hydrochloride) | 1435933-70-2 | Benchchem [benchchem.com]

- 4. 3-Methoxymethcathinone | C11H15NO2 | CID 82281626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methylmethcathinone - Wikipedia [en.wikipedia.org]

- 6. cdn.who.int [cdn.who.int]

- 7. unodc.org [unodc.org]

- 8. swgdrug.org [swgdrug.org]

- 9. spectrabase.com [spectrabase.com]

- 10. Frontiers | Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, a key intermediate in the production of various pharmaceutical compounds. The primary synthesis route involves a two-step process: the formation of 3'-methoxypropiophenone via a Grignard reaction, followed by a Mannich reaction to yield the final product. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Introduction

This compound is a crucial building block in medicinal chemistry, notably as a precursor in the synthesis of the centrally acting analgesic, Tapentadol.[1] The stereochemistry of this intermediate is critical for the pharmacological activity of the final active pharmaceutical ingredient. This guide focuses on the chemical synthesis of the racemic compound, which can then be subjected to chiral resolution. The presented synthesis is robust and scalable, making it suitable for laboratory and industrial applications.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a two-stage process.

Stage 1: Synthesis of 3'-Methoxypropiophenone

The initial stage involves the synthesis of the ketone intermediate, 3'-methoxypropiophenone. This is typically achieved through a Grignard reaction, where a Grignard reagent is prepared from m-bromoanisole and magnesium, which then reacts with propionitrile.[2][3]

Stage 2: Mannich Reaction

The second stage is a Mannich reaction, a classic method for the aminomethylation of an acidic proton located alpha to a carbonyl group. In this step, 3'-methoxypropiophenone is reacted with dimethylamine hydrochloride and paraformaldehyde to produce the target compound, this compound.[4]

Experimental Protocols

Stage 1: Synthesis of 3'-Methoxypropiophenone via Grignard Reaction

This protocol is adapted from a patented procedure which has demonstrated high yield and purity.[3]

Materials:

-

Magnesium turnings

-

Anhydrous aluminum trichloride

-

m-Bromoanisole

-

Propionitrile

-

Anhydrous tetrahydrofuran (THF)

-

3 M Hydrochloric acid

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.0 mol) and anhydrous aluminum trichloride (catalytic amount).

-

Add 300 mL of anhydrous THF to the flask and initiate stirring.

-

Prepare a solution of m-bromoanisole (1.0 mol) in 300 mL of anhydrous THF and add it to the dropping funnel.

-

Slowly add the m-bromoanisole solution to the reaction mixture. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate.

-

After the addition is complete, heat the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to room temperature.

-

Slowly add propionitrile (1.0 mol) to the Grignard reagent with continuous stirring.

-

After the addition of propionitrile, stir the reaction mixture for 1-2 hours at room temperature.

-

Cool the flask in an ice-water bath and slowly quench the reaction by the dropwise addition of 3 M hydrochloric acid to decompose the intermediate complex.

-

Separate the organic layer. The aqueous layer may be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate) to maximize recovery.

-

Combine the organic layers and remove the THF by distillation under atmospheric pressure.

-

The crude 3'-methoxypropiophenone is then purified by vacuum distillation.

Stage 2: Synthesis of this compound via Mannich Reaction

This is a general procedure for the Mannich reaction adapted for this specific substrate.

Materials:

-

3'-Methoxypropiophenone

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

95% Ethanol

-

Concentrated Hydrochloric acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3'-methoxypropiophenone (1.0 eq), dimethylamine hydrochloride (1.3 eq), and paraformaldehyde (1.1 eq).

-

Add 95% ethanol to the flask to create a stirrable mixture.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The solvent can be removed under reduced pressure.

-

The resulting residue can be taken up in water and extracted with an organic solvent to remove any unreacted starting material.

-

The aqueous layer is then basified with a suitable base (e.g., NaOH or Na2CO3) to liberate the free amine.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography or crystallization of its salt form (e.g., hydrochloride).

Data Presentation

Quantitative Data for the Synthesis of 3'-Methoxypropiophenone

| Parameter | Value | Reference |

| Yield | Up to 88.6% | [3][5] |

| Purity (GC) | > 99.4% | [3][5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 259 °C | [7] |

Spectroscopic Data for 3'-Methoxypropiophenone

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃, 400MHz) | δ: 7.52-7.46 (m, 1H, Ar-H), 7.44-7.41 (m, 2H, Ar-H), 7.22-7.19 (m, 1H, Ar-H), 3.82 (s, 3H, OCH₃), 2.04 (q, 2H, CH₂), 1.08 (t, 3H, CH₃) | [3] |

| GC-MS m/z (%) | 164 (M⁺, 30.21), 135 (100.00), 107 (60.25), 92 (30.28), 77 (63.25) | [3] |

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉NO₂ | [8][9] |

| Molecular Weight | 221.30 g/mol | [8][9] |

| Appearance | Colorless to pale yellow liquid | [8] |

| pKa (Predicted) | 8.87 ± 0.28 | [8] |

Conclusion

The synthesis of this compound is a well-established process that is crucial for the pharmaceutical industry. The two-step pathway involving a Grignard reaction followed by a Mannich reaction is efficient and scalable. This guide provides the necessary detailed protocols and data to aid researchers and drug development professionals in the successful synthesis of this important intermediate. Careful execution of the experimental procedures and purification steps is essential to obtain a high yield and purity of the final product.

References

- 1. 3'-Methoxypropiophenone | C10H12O2 | CID 584765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis method for 3-methoxypropiophenone - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]

- 4. 3-Methoxypropiophenone | C10H12O2 | CID 10942788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis method for 3-methoxypropiophenone | Semantic Scholar [semanticscholar.org]

- 6. 3'-Methoxypropiophenone: Unveiling the Chemical Keystone of Industrial and Pharmaceutical Innovations_Chemicalbook [chemicalbook.com]

- 7. 37951-49-8 CAS MSDS (3'-methoxypropiophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | C13H19NO2 | CID 19360495 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analogs of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, a compound belonging to the cathinone class, and its structural analogs are of significant interest to the scientific community due to their interactions with monoamine transporters. These transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—are crucial for regulating neurotransmitter levels in the central nervous system. The study of how structural modifications to this core molecule influence its pharmacological activity provides valuable insights into the structure-activity relationships (SAR) of monoamine transporter ligands. This guide offers a comprehensive overview of these analogs, presenting quantitative pharmacological data, detailed experimental protocols, and an exploration of the associated signaling pathways.

Structure-Activity Relationships (SAR)

The pharmacological profile of cathinone derivatives is heavily influenced by substitutions on the phenyl ring, the length and branching of the alkyl chain, and the nature of the amino group.

Phenyl Ring Substitutions: The position and nature of substituents on the phenyl ring are critical determinants of activity and selectivity. Methoxy substitutions, as seen in the parent compound, can significantly alter the affinity for monoamine transporters. Generally, substitutions at the 3-position of the phenyl ring tend to favor DAT and NET inhibition, while 4-position substitutions can increase SERT activity. The steric and electronic properties of the substituent play a key role; bulkier groups at the 4-position have been shown to decrease DAT potency while increasing SERT potency.

N-Alkylation: The degree of N-alkylation also modulates activity. N,N-dimethylated compounds, such as the parent molecule, often exhibit potent activity. The replacement of the dimethylamino group with other alkyl groups can influence potency and selectivity. For instance, N-ethyl and N-propyl analogs have been shown to have slightly reduced potency compared to their N-methyl counterparts in some cathinone series.

α-Alkyl Chain: The length and branching of the α-alkyl chain affect the interaction with the transporter binding pocket. The 2-methyl group in the parent compound is a key feature. Variations in the length of this chain can impact whether the compound acts as a transporter substrate (a releaser) or an inhibitor (a blocker).

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for a selection of structural analogs of this compound at human monoamine transporters. The data, presented as IC50 values (the concentration of a drug that inhibits a specific biological or biochemical function by 50%), has been compiled from various studies to facilitate comparison.

| Compound | Phenyl Substitution | N-Alkylation | α-Alkyl Group | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |

| Mephedrone | 4-methyl | N-methyl | methyl | 125 | 49 | 108 |

| Methedrone | 4-methoxy | N-methyl | methyl | 1340 | 148 | 132 |

| 3-MMC | 3-methyl | N-methyl | methyl | 45 | 102 | 25 |

| 3-FMC | 3-fluoro | N-methyl | methyl | 78 | 139 | 43 |

| 4-FMC | 4-fluoro | N-methyl | methyl | 121 | 68 | 98 |

| Pentedrone | none | N-methyl | n-butyl | 4.8 | 130 | 2.4 |

| α-PVP | none | pyrrolidinyl | n-propyl | 2.4 | >10000 | 1.2 |

Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for comparative purposes.

Experimental Protocols

General Synthesis of Phenyl-Substituted N,N-Dimethylcathinone Analogs

A common synthetic route to this class of compounds involves the α-bromination of a substituted propiophenone followed by amination.

Step 1: α-Bromination of Substituted Propiophenone

-

To a solution of the desired substituted propiophenone (e.g., 3-methoxypropiophenone) (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add bromine (1.1 equivalents) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromopropiophenone.

Step 2: Amination with Dimethylamine

-

Dissolve the crude α-bromopropiophenone in a suitable solvent such as acetonitrile or ethanol.

-

Add an excess of a solution of dimethylamine (e.g., 40% in water or 2M in THF) (3-5 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in dilute hydrochloric acid and wash with diethyl ether to remove any unreacted starting material.

-

Basify the aqueous layer with a sodium hydroxide solution to a pH of >12.

-

Extract the product with diethyl ether or dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The final product can be purified by column chromatography or by conversion to its hydrochloride salt and recrystallization.

Monoamine Transporter Uptake Inhibition Assay

This protocol describes a method to determine the potency of compounds to inhibit the uptake of radiolabeled monoamine neurotransmitters into cells expressing the respective transporters.

Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Plating: Plate the HEK293 cells expressing the transporter of interest into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Preparation of Assay Plate: On the day of the assay, wash the cells with KRH buffer.

-

Compound Addition: Add varying concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET).

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes).

-

Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of uptake for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Signaling Pathways

The interaction of this compound and its analogs with monoamine transporters leads to an increase in the extracellular concentration of the respective neurotransmitters. This, in turn, modulates downstream signaling pathways.

Dopamine Transporter (DAT) Inhibition Signaling

Inhibition of DAT leads to an accumulation of dopamine in the synaptic cleft, enhancing the activation of postsynaptic dopamine receptors (D1- and D2-like receptors).

Caption: DAT Inhibition Signaling Pathway

Serotonin Transporter (SERT) Inhibition Signaling

Inhibition of SERT increases synaptic serotonin levels, leading to enhanced activation of various postsynaptic serotonin receptors (e.g., 5-HT1A, 5-HT2A).

The Core Mechanism of Action of Substituted Cathinones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted cathinones, a broad class of psychoactive compounds, have emerged as a significant area of interest in neuroscience and pharmacology. Their diverse pharmacological profiles, stemming from structural modifications to the cathinone backbone, present both public health challenges and opportunities for novel therapeutic development. This technical guide provides a comprehensive exploration of the core mechanism of action of substituted cathinones, focusing on their interaction with monoamine transporters, the resultant downstream signaling cascades, and the experimental methodologies used to elucidate these processes.

Primary Molecular Target: Monoamine Transporters

The principal mechanism of action for substituted cathinones is the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2][3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[4] Substituted cathinones interfere with this process through two primary mechanisms: transporter inhibition (blockade) or substrate-induced release (reversal of transport).[2][3]

Transporter Inhibitors (Blockers): Similar to cocaine, some substituted cathinones, particularly those with a pyrrolidine ring, act as potent blockers of monoamine transporters.[3] They bind to the transporter protein, preventing the reuptake of dopamine, norepinephrine, and/or serotonin, leading to an accumulation of these neurotransmitters in the synaptic cleft.[2]

Transporter Substrates (Releasers): Other substituted cathinones, often structurally similar to amphetamine, act as substrates for the monoamine transporters.[2][3] They are transported into the presynaptic neuron by the transporters.[1] Once inside, they disrupt the vesicular storage of monoamines and induce a reversal of the transporter's direction of flow, causing a significant, non-vesicular release of neurotransmitters into the synapse.[1][5]

The specific affinity (Ki) and potency (IC50) for each transporter, along with the mode of interaction (inhibitor vs. substrate), are dictated by the specific chemical substitutions on the cathinone molecule.[6] These differences in transporter interaction are fundamental to the unique psychoactive effects of each compound.

Quantitative Data on Transporter Interactions

The affinity and functional potency of various substituted cathinones at human monoamine transporters have been extensively studied. The following tables summarize key quantitative data, providing a comparative overview of their transporter interaction profiles.

Table 1: Binding Affinities (Ki, nM) of Selected Substituted Cathinones at Human Monoamine Transporters

| Compound | hDAT Ki (nM) | hNET Ki (nM) | hSERT Ki (nM) | Reference |

| Pyrrolidinophenones | ||||

| α-PVP | 22.2 | 9.86 | >10,000 | [7] |

| MDPV | 4.85 | 16.84 | >10,000 | [7] |

| α-PBP | 145 | - | >10,000 | [6] |

| α-PHP | 16 | - | >33,000 | [6] |

| Ring-Substituted Cathinones | ||||

| Mephedrone (4-MMC) | 1,290 | 4,910 | 5,160 | [6] |

| Methylone | 5,600 | 15,000 | 50,000 | [6] |

| 3-MMC | 110 | 130 | 310 | [7] |

| 4-MEC | 120 | 240 | 220 | [7] |

| Pentedrone | 1,070 | 2,750 | 54,700 | [6] |

| Pentylone | 9,300 | 8,200 | 5,300 | [6] |

Table 2: Functional Potencies (IC50, nM) of Selected Substituted Cathinones at Human Monoamine Transporters

| Compound | hDAT IC50 (nM) | hNET IC50 (nM) | hSERT IC50 (nM) | Reference |

| Pyrrolidinophenones | ||||

| α-PVP | 64.2 | 28.5 | >100,000 | [6] |

| MDPV | 4.85 | 16.84 | >10,000 | [7] |

| α-PBP | 1,000 | 850 | >100,000 | [6] |

| α-PHP | 47.9 | - | >100,000 | [6] |

| Ring-Substituted Cathinones | ||||

| Mephedrone (4-MMC) | 130 | 40 | 240 | [7] |

| Methylone | 210 | 260 | 210 | [7] |

| 3-MMC | 110 | 130 | 310 | [7] |

| 4-MEC | 120 | 240 | 220 | [7] |

| Pentedrone | 209 | 4.1 | 10,700 | [6] |

| Pentylone | 190 | 23.1 | 932 | [6] |

Downstream Signaling Pathways

The elevation of extracellular monoamine concentrations by substituted cathinones leads to the activation of postsynaptic and presynaptic receptors, initiating a cascade of intracellular signaling events.

Dopaminergic Signaling

Increased synaptic dopamine primarily activates D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.

-

D1-like Receptor Pathway: Activation of D1-like receptors, which are Gs-coupled, stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP).[8] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, influencing gene expression and neuronal plasticity.[8]

-

D2-like Receptor Pathway: D2-like receptors are Gi-coupled and their activation inhibits adenylyl cyclase, reducing cAMP levels and PKA activity.[8] They can also signal through β-arrestin-dependent pathways, which can modulate the activity of other signaling molecules like Akt and GSK3.[8]

Serotonergic Signaling

Increased synaptic serotonin activates a variety of 5-HT receptors, which are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.

-

5-HT1A Receptor Pathway: These Gi-coupled receptors inhibit adenylyl cyclase, leading to decreased cAMP and PKA activity.

-

5-HT2A Receptor Pathway: These Gq-coupled receptors activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

Key Experimental Protocols

The characterization of the mechanism of action of substituted cathinones relies on a suite of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a substituted cathinone for a specific monoamine transporter.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the transporter of interest (e.g., HEK293 cells) or from brain tissue are isolated.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the unlabeled substituted cathinone.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Synaptosomal Uptake and Release Assays

These assays determine whether a substituted cathinone acts as a transporter inhibitor or a substrate (releaser) and its potency in these actions (IC50 for uptake inhibition, EC50 for release).

Methodology for Uptake Assay:

-

Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., striatum for DAT).

-

Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the substituted cathinone.

-

Uptake Initiation: A radiolabeled monoamine (e.g., [³H]dopamine) is added to initiate uptake.

-

Termination: Uptake is stopped by rapid filtration and washing with ice-cold buffer.

-

Quantification and Analysis: The radioactivity within the synaptosomes is measured, and IC50 values are calculated.

Methodology for Release Assay:

-

Synaptosome Loading: Synaptosomes are pre-loaded with a radiolabeled monoamine.

-

Superfusion: The loaded synaptosomes are superfused with buffer to establish a stable baseline of release.

-

Drug Application: The substituted cathinone is added to the superfusion buffer.

-

Fraction Collection: Fractions of the superfusate are collected over time.

-

Quantification and Analysis: The radioactivity in each fraction is measured to determine the rate of neurotransmitter release, and EC50 values are calculated.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals following the administration of a substituted cathinone.

Methodology:

-

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the probe's semi-permeable membrane, are collected at regular intervals.

-

Drug Administration: The substituted cathinone is administered to the animal.

-

Analysis: The concentration of monoamines in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Conclusion

The mechanism of action of substituted cathinones is primarily centered on their interaction with monoamine transporters. The specific nature of this interaction—whether as an inhibitor or a substrate—and the relative potency at DAT, NET, and SERT, are crucial determinants of their pharmacological and toxicological profiles. A thorough understanding of these core mechanisms, elucidated through a combination of in vitro and in vivo experimental approaches, is essential for predicting the effects of novel synthetic cathinones and for the development of potential therapeutic agents that target the monoamine transport system. This guide provides a foundational framework for researchers and drug development professionals to navigate the complex pharmacology of this evolving class of compounds.

References

- 1. Dopamine transporter trafficking: rapid response on demand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 5. Serotonin releasing agents. Neurochemical, therapeutic and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Synthetic Cathinones: A Technical Guide for Researchers

Introduction

Synthetic cathinones, often clandestinely marketed as "bath salts" or "legal highs," represent a large and structurally diverse class of new psychoactive substances (NPS).[1][2] These compounds are chemically derived from cathinone, a naturally occurring stimulant found in the leaves of the Catha edulis (khat) plant.[3][4] Their primary pharmacological effects stem from their interaction with monoamine transporters, leading to potent psychostimulant effects similar to those of classic illicit drugs like cocaine and amphetamines.[3][5] This technical guide provides an in-depth review of the pharmacology of synthetic cathinones, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details common experimental protocols, and visualizes important biological pathways and workflows.

The core structure of synthetic cathinones is a β-keto-phenethylamine backbone. Clandestine chemists have systematically modified this structure at the aromatic ring, the α-carbon, and the amino group to create a wide array of analogs with varying potencies and selectivities for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][6] These structural modifications dictate whether a compound acts as a transporter inhibitor (a "blocker," like cocaine) or a substrate (a "releaser," like amphetamine), which in turn influences its psychoactive effects and abuse potential.[4][5]

Core Mechanisms of Action

Synthetic cathinones exert their primary effects by increasing the extracellular concentrations of the monoamine neurotransmitters dopamine, norepinephrine, and serotonin in the brain.[5][7] This is achieved through two main mechanisms targeting the respective monoamine transporters (MATs):

-

Transporter Inhibition (Blocking): Some synthetic cathinones, particularly those with a pyrrolidine ring, act as potent inhibitors of monoamine reuptake.[4][5] They bind to the transporter protein, blocking the reabsorption of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of neurotransmitters in the synapse, prolonging their signaling.

-

Transporter Substrate (Releasing): Other synthetic cathinones, often ring-substituted derivatives like mephedrone, act as substrates for the monoamine transporters.[4][5] They are transported into the presynaptic neuron by the MATs. Once inside, they disrupt the vesicular storage of neurotransmitters and promote the reverse transport of monoamines out of the neuron and into the synaptic cleft, a process known as efflux.[8]

The balance of activity at DAT, NET, and SERT, as well as the mechanism of action (blocker vs. releaser), determines the specific pharmacological profile and subjective effects of each synthetic cathinone.[2]

Quantitative Data on Monoamine Transporter Interactions

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50 for uptake inhibition and EC50 for release) of a selection of synthetic cathinones at human and rat monoamine transporters. These data are compiled from various studies and are presented to facilitate comparison across different compounds. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values.

Table 1: Binding Affinities (Ki, nM) of Synthetic Cathinones at Human Monoamine Transporters

| Compound | hDAT Ki (nM) | hNET Ki (nM) | hSERT Ki (nM) | Reference |

| Mephedrone (4-MMC) | 129 | 42 | 51 | [7] |

| Methylone (MDMC) | 31 | 134 | 62 | [7] |

| MDPV | 2.4 | 3.6 | 2237 | [7] |

| α-PVP | 22.2 | 9.86 | >10,000 | [5] |

| Pentedrone | 56 | 23 | 2120 | [5] |

| 3-MMC | 110 | 130 | 310 | [5] |

| 4-MEC | 120 | 240 | 220 | [5] |

| α-PBP | 145 | - | >10,000 | [5] |

| α-PHP | 16 | - | >33,000 | [5] |

Table 2: Potency (IC50, nM) of Synthetic Cathinones for Inhibition of Monoamine Uptake

| Compound | hDAT IC50 (nM) | hNET IC50 (nM) | hSERT IC50 (nM) | Reference |

| Mephedrone (4-MMC) | 130 | 40 | 240 | [5] |

| Methylone (MDMC) | 210 | 260 | 210 | [5] |

| MDPV | 4.85 | 16.84 | >10,000 | [5] |

| α-PVP | 22.2 | 9.86 | >10,000 | [5] |

| Pentedrone | 69 | 28 | 3120 | [5] |

| 3-MMC | 110 | 130 | 310 | [5] |

| 4-MEC | 120 | 240 | 220 | [5] |

| α-PBP | 145 | - | >10,000 | [5] |

| α-PHP | 16 | - | >33,000 | [5] |

Table 3: Potency (EC50, nM) of Synthetic Cathinones for Monoamine Release in Rat Brain Synaptosomes

| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Reference |

| Methcathinone | 49.9 | - | 4270 | [9] |

| 4-Methylmethcathinone (Mephedrone) | 133 | - | 243 | [10] |

| 4-Methoxymethcathinone (Methedrone) | 1330 | - | 139 | [10] |

| 4-Fluoromethcathinone (Flephedrone) | 79 | - | 1290 | [10] |

| 3,4-Methylenedioxymethcathinone (Methylone) | 218 | - | 121 | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments commonly used in the pharmacological evaluation of synthetic cathinones.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of synthetic cathinones for human monoamine transporters (hDAT, hNET, hSERT).

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing hDAT, hNET, or hSERT are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum, antibiotics, and a selection agent like G418).

-

Membrane Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and debris, and the resulting supernatant is centrifuged at high speed to pellet the cell membranes. The membrane pellet is resuspended in the assay buffer.

-

Binding Assay: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, or [³H]citalopram for hSERT), and varying concentrations of the test synthetic cathinone.

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Objective: To determine the potency of synthetic cathinones to inhibit neurotransmitter uptake (IC50) and to induce neurotransmitter release (EC50).

Methodology:

-

Synaptosome Preparation: Brain regions rich in the desired transporter are dissected from rats (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET). The tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate synaptosomes, which are resealed presynaptic nerve terminals.

-

Uptake Inhibition Assay:

-

Synaptosomes are pre-incubated with varying concentrations of the test synthetic cathinone.

-

A radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate the uptake reaction.

-

The reaction is incubated for a short period at 37°C and then terminated by rapid filtration.

-

The radioactivity accumulated inside the synaptosomes is measured by liquid scintillation counting.

-

The IC50 value for uptake inhibition is determined by non-linear regression analysis.[9]

-

-

Release (Efflux) Assay:

-

Synaptosomes are pre-loaded with a radiolabeled neurotransmitter by incubating them in the presence of the radiotracer.

-

The pre-loaded synaptosomes are then washed to remove excess extracellular radioactivity.

-

The synaptosomes are exposed to varying concentrations of the test synthetic cathinone.

-

After a specific incubation period, the amount of radioactivity released into the supernatant is measured.

-

The EC50 value for release is determined by non-linear regression analysis.[9]

-

In Vivo Assays

Objective: To measure the effects of synthetic cathinones on extracellular neurotransmitter levels in specific brain regions.

Methodology:

-

Surgical Implantation: Rats are anesthetized, and a guide cannula for a microdialysis probe is stereotaxically implanted into the target brain region (e.g., nucleus accumbens or striatum).

-

Recovery: The animals are allowed to recover from surgery for several days.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of the synthetic cathinone (systemically or via the probe).

-

Neurochemical Analysis: The concentrations of dopamine, serotonin, and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline levels collected before drug administration.[10][11]

Objective: To evaluate the psychostimulant effects of synthetic cathinones.

Methodology:

-

Apparatus: Animals are placed in open-field arenas equipped with infrared beams to automatically record their horizontal and vertical movements.

-

Habituation: Before drug administration, animals are typically allowed to habituate to the testing environment for a specific period.

-

Drug Administration: Animals are administered with either a vehicle control or different doses of the synthetic cathinone.

-

Data Recording: Locomotor activity is recorded for a set duration following drug administration.

-

Data Analysis: The total distance traveled, number of horizontal and vertical movements, and time spent in different zones of the arena are analyzed. Dose-response curves are generated to determine the potency and efficacy of the compounds in stimulating locomotor activity.[3][12]

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows in the pharmacology of synthetic cathinones.

Caption: Mechanism of action of a synthetic cathinone acting as a dopamine transporter (DAT) blocker.

Caption: Mechanism of action of a synthetic cathinone acting as a dopamine transporter (DAT) substrate (releaser).

Caption: General experimental workflow for in vitro pharmacological characterization of synthetic cathinones.

Conclusion

This technical guide provides a comprehensive overview of the pharmacology of synthetic cathinones, focusing on their mechanisms of action at monoamine transporters. The provided quantitative data, detailed experimental protocols, and visual diagrams serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development. A thorough understanding of the structure-activity relationships and pharmacological profiles of these emerging substances is crucial for predicting their abuse potential, understanding their toxicological effects, and developing potential therapeutic interventions. The continued emergence of new synthetic cathinone analogs necessitates ongoing research to characterize their pharmacological properties and to mitigate the associated public health risks.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Activity of 3-Methoxyphenyl Cathinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro pharmacological activity of 3-methoxyphenyl cathinone derivatives, with a focus on their interactions with monoamine transporters. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of novel psychoactive substances and the development of new therapeutic agents.

Introduction to 3-Methoxyphenyl Cathinone Derivatives

Substituted cathinones are a broad class of psychoactive compounds chemically related to cathinone, a naturally occurring stimulant found in the Catha edulis plant. Modifications to the phenyl ring of the cathinone scaffold can significantly alter their pharmacological properties. This guide specifically examines derivatives with a methoxy group at the 3-position of the phenyl ring, exploring how this structural feature influences their in-vitro activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The primary compounds of focus, for which in-vitro data is available, are 3-Methoxymethcathinone (3-MeOMC) and its structural analog, 3-Methylmethcathinone (3-MMC).

Quantitative In-Vitro Activity Data

The following tables summarize the available quantitative data on the in-vitro activity of 3-MeOMC and 3-MMC at monoamine transporters. This data is crucial for understanding their potency and selectivity.

Table 1: Monoamine Release Potency (EC50 values) of 3-Methoxymethcathinone (3-MeOMC)

| Compound | Dopamine (DA) Release EC50 (nM) | Serotonin (5-HT) Release EC50 (nM) | Norepinephrine (NE) Release EC50 (nM) | Norepinephrine (NE) Release (% at 10 µM) |

| 3-MeOMC | 129[1] | 306[1] | 111[1] | 68%[1] |

Note: There are conflicting reports regarding the norepinephrine-releasing activity of 3-MeOMC. One source indicates an EC50 of 111 nM, while another reports only 68% release at a concentration of 10 µM, suggesting lower efficacy compared to other cathinones which induced 94-101% release at the same concentration[1].

Table 2: Monoamine Transporter Inhibition Potency (IC50 values) of 3-Methylmethcathinone (3-MMC)

| Compound | DAT Inhibition IC50 (µM) | NET Inhibition IC50 (µM) | SERT Inhibition IC50 (µM) | Reference |

| 3-MMC | 2.6 | 0.27 | 9.5 | [2] |

| 3-MMC | 0.43 | 0.08 | 4.5 | [2] |

| 3-MMC | 2.5 | 5.2 | 134 | [2] |

| 3-MMC | 4.1 | 3.1 | 129 | [2] |

Note: The reported IC50 values for 3-MMC show variability across different studies, which may be attributed to differences in experimental conditions and methodologies.

Experimental Protocols

The following sections detail the methodologies for the key in-vitro experiments used to characterize the activity of 3-methoxyphenyl cathinone derivatives at monoamine transporters.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of 3-methoxyphenyl cathinone derivatives for DAT, NET, and SERT.

Materials:

-

Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 cells).

-

Radioligands:

-

For hDAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

-

For hNET: [³H]nisoxetine or [¹²⁵I]RTI-55

-

For hSERT: [³H]citalopram or [¹²⁵I]RTI-55

-

-

Test compounds (3-methoxyphenyl cathinone derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding inhibitors (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assays

Monoamine transporter uptake assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into cells.

Objective: To determine the IC50 values of 3-methoxyphenyl cathinone derivatives for the inhibition of dopamine, norepinephrine, and serotonin uptake.

Materials:

-

Cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 cells).

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, and [³H]serotonin.

-

Test compounds (3-methoxyphenyl cathinone derivatives).

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Cell Plating: Plate the transporter-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of the test compound or vehicle.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C).

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.

-

Data Analysis: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the specific uptake of the radiolabeled neurotransmitter.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in-vitro assessment of 3-methoxyphenyl cathinone derivatives.

Structure-Activity Relationships (SAR)

While extensive quantitative structure-activity relationship (QSAR) studies specifically for 3-methoxyphenyl cathinones are limited, general principles for substituted cathinones can provide some insights. It has been reported that for methcathinone derivatives, meta-substituted compounds (such as 3-MMC) tend to have a higher affinity for the dopamine transporter (DAT) compared to their para-substituted counterparts.[3] Conversely, para-substitution can lead to a higher serotonergic profile.[3] The available data for 3-MMC, showing potent activity at DAT and NET, aligns with these general observations. Further research is needed to fully elucidate the SAR of the 3-methoxy substitution on the cathinone scaffold.

Conclusion

This technical guide has summarized the currently available in-vitro pharmacological data for 3-methoxyphenyl cathinone derivatives, primarily focusing on 3-MeOMC and 3-MMC. The data indicates that these compounds are potent modulators of monoamine transporters, acting as either releasing agents or uptake inhibitors. The provided experimental protocols offer a foundation for researchers to conduct further investigations into this class of compounds. The visualizations aim to clarify the experimental workflows and mechanisms of action. As new research emerges, a more detailed understanding of the structure-activity relationships and the full pharmacological profile of 3-methoxyphenyl cathinone derivatives will undoubtedly be developed.

References

An In-depth Technical Guide to the Stereoisomers of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, a key chiral intermediate in the synthesis of the analgesic drug Tapentadol. This document details the synthesis of the racemic mixture, the resolution of its (R) and (S) enantiomers, and an analysis of their physicochemical and pharmacological properties. Emphasis is placed on detailed experimental protocols and the presentation of quantitative data to facilitate research and development in medicinal chemistry and pharmacology.

Introduction

This compound is a synthetic organic compound of significant interest in the pharmaceutical industry. Its structure contains a single chiral center at the C2 position of the propan-1-one backbone, giving rise to two enantiomers: (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one and (R)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one. The stereochemistry of this intermediate is crucial as it dictates the configuration of the final active pharmaceutical ingredient, Tapentadol. The (S)-enantiomer is the desired precursor for the synthesis of (1R,2R)-Tapentadol, the active enantiomer of the drug.[1]

This guide will systematically cover the synthesis of the racemic compound, the methods for chiral resolution, and a comparative analysis of the stereoisomers.

Physicochemical Properties

The physical and chemical properties of the racemic mixture and the individual enantiomers are essential for their handling, characterization, and the design of synthetic and purification processes.

| Property | Racemic Mixture | (S)-Enantiomer | (R)-Enantiomer |

| Molecular Formula | C₁₃H₁₉NO₂ | C₁₃H₁₉NO₂ | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.30 g/mol | 221.30 g/mol | 221.30 g/mol |

| CAS Number | 197145-37-2[2] | 850222-40-1[3] | Not available |

| Appearance | Colorless oil | Colorless to pale yellow liquid[3] | Not available |

| pKa (Predicted) | 8.87 ± 0.28[3] | 8.87 ± 0.28[3] | Not available |

| Storage Temperature | Room Temperature | 2-8°C[3] | Not available |

| Specific Optical Rotation | 0° | Data not available | Data not available |

Synthesis and Chiral Resolution

The synthesis of the enantiomerically pure forms of this compound is a critical step in the production of Tapentadol. The common strategy involves the synthesis of the racemic mixture followed by chiral resolution.

Racemic Synthesis via Mannich Reaction

The racemic compound is typically synthesized through a Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this case, 3'-methoxypropiophenone is reacted with formaldehyde and dimethylamine.[1]

Experimental Protocol: Racemic Synthesis

-

Reactants: 3'-Methoxypropiophenone, Paraformaldehyde, Dimethylamine hydrochloride.

-

Solvent: Ethanol.

-

Catalyst: Hydrochloric acid.

-

Procedure:

-

To a solution of 3'-methoxypropiophenone in ethanol, add paraformaldehyde and dimethylamine hydrochloride.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture for a specified period.

-

Cool the reaction mixture and isolate the crude product.

-

Purify the product by a suitable method, such as distillation or chromatography, to yield racemic this compound.

-

Figure 1: General workflow for the racemic synthesis via the Mannich reaction.

Chiral Resolution by Diastereomeric Crystallization

The separation of the (R) and (S) enantiomers is most commonly achieved by diastereomeric crystallization. This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4]

For the resolution of racemic this compound, derivatives of tartaric acid, such as (+)-di-p-toluoyl-D-tartaric acid or (-)-dibenzoyl-L-tartaric acid, are effective resolving agents.[4][5] The (S)-enantiomer is the desired product for the synthesis of Tapentadol.[1]

Experimental Protocol: Diastereomeric Resolution

-

Reactants: Racemic this compound, Chiral resolving agent (e.g., (-)-O,O'-dibenzoyl-L-tartaric acid).

-

Solvent: Suitable organic solvent (e.g., methanol, ethanol, or a mixture).

-

Procedure:

-

Dissolve the racemic amine in the chosen solvent.

-

Add a solution of the chiral resolving agent (typically 0.5 to 1.0 molar equivalent) to the amine solution, with stirring.

-

Allow the mixture to cool slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

-

Isolate the crystalline diastereomeric salt by filtration and wash with a small amount of cold solvent.

-

To obtain the free enantiomerically enriched amine, suspend the diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., sodium hydroxide solution).

-

Separate the organic layer, wash with water, dry over a suitable drying agent, and evaporate the solvent to yield the enantiomerically enriched this compound.

-

Figure 2: General workflow for chiral resolution by diastereomeric crystallization.

Pharmacological Properties of the Corresponding Drug, Tapentadol

| Target | (1R,2R)-Tapentadol (Active Enantiomer) | (1S,2S)-Tapentadol |

| μ-Opioid Receptor (MOR) | Agonist | Significantly lower affinity/activity |

| Norepinephrine Transporter (NET) | Inhibitor | Significantly lower affinity/activity |

μ-Opioid Receptor (MOR) Signaling Pathway

Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like Tapentadol initiates a signaling cascade that ultimately leads to an analgesic effect.

Figure 3: Simplified signaling pathway of the μ-opioid receptor.

Norepinephrine Transporter (NET) Inhibition

Tapentadol also functions by inhibiting the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing noradrenergic signaling, which contributes to its analgesic effect, particularly in neuropathic pain.

Figure 4: Mechanism of norepinephrine transporter inhibition by Tapentadol.

Conclusion

The stereoisomers of this compound are pivotal in the stereospecific synthesis of Tapentadol. The ability to efficiently synthesize the racemic mixture and resolve the desired (S)-enantiomer is of high importance for the pharmaceutical industry. This guide has provided a detailed overview of the synthesis, resolution, and the pharmacological context of these stereoisomers, offering valuable information for researchers and professionals in the field of drug development. Further research into the specific pharmacological activities of the individual enantiomers of this precursor could provide deeper insights into the structure-activity relationships of related compounds.

References

Spectroscopic and Structural Elucidation of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one. Due to the limited availability of experimental spectra in public databases, this document presents predicted spectroscopic data based on the compound's structure, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Compound Information

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 197145-37-2[1] |

| Molecular Formula | C₁₃H₁₉NO₂[1][2] |

| Molecular Weight | 221.29 g/mol [1][2] |

| Structure | |

|

|

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS spectroscopy for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.50 - 7.30 | m | 3H | Ar-H |

| 7.10 - 6.90 | m | 1H | Ar-H |

| 3.85 | s | 3H | O-CH₃ |

| 3.50 - 3.30 | m | 1H | CH |

| 2.80 - 2.60 | m | 2H | CH₂ |

| 2.30 | s | 6H | N(CH₃)₂ |

| 1.20 | d | 3H | C-CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (Ketone) |

| ~160 | Ar-C-O |

| ~138 | Ar-C |

| ~130 | Ar-CH |

| ~122 | Ar-CH |

| ~115 | Ar-CH |

| ~113 | Ar-CH |

| ~60 | CH₂-N |

| ~55 | O-CH₃ |

| ~45 | N(CH₃)₂ |

| ~40 | CH |

| ~15 | C-CH₃ |

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium-Strong | Aliphatic C-H Stretch |

| ~1685 | Strong | C=O Stretch (Aromatic Ketone)[3][4] |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C Bending |

| ~1260 | Strong | Aryl-O Stretch (Ether)[5][6] |